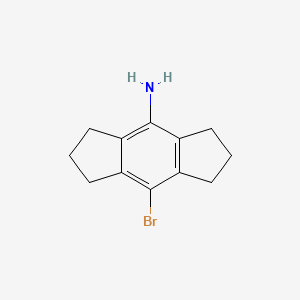
N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide is a chemical compound with the molecular formula C5H7NO3 It is characterized by the presence of a hydroxy group, a keto group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide typically involves the reaction of acetamide with an appropriate aldehyde or ketone under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between acetamide and an α,β-unsaturated carbonyl compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s hydroxy and keto groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-3-oxoprop-1-en-2-yl)benzamide
- N-(1-hydroxy-3-oxoprop-1-en-2-yl)propionamide
- N-(1-hydroxy-3-oxoprop-1-en-2-yl)butyramide
Uniqueness
N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
CAS No. |
50704-22-8 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
N-[(E)-1-hydroxy-3-oxoprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C5H7NO3/c1-4(9)6-5(2-7)3-8/h2-3,7H,1H3,(H,6,9)/b5-2+ |
InChI Key |
SQDRPKFQIUJOBI-GORDUTHDSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/O)/C=O |
Canonical SMILES |
CC(=O)NC(=CO)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



